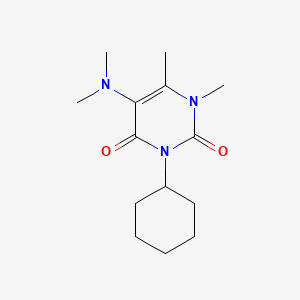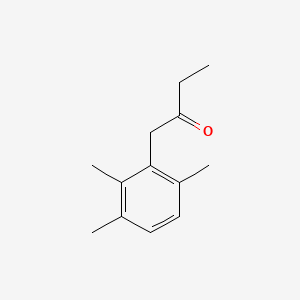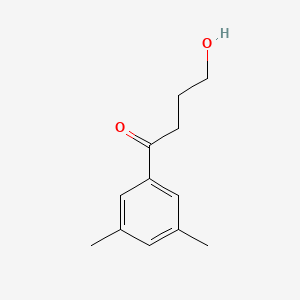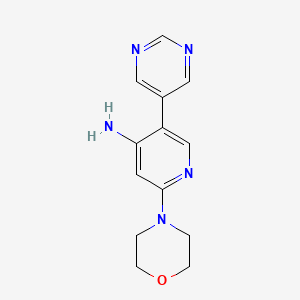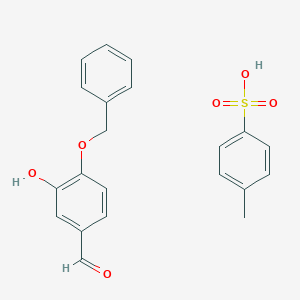![molecular formula C14H25N5OSi2 B13947790 2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- CAS No. 36972-94-8](/img/structure/B13947790.png)
2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- is a synthetic compound belonging to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This particular compound is characterized by the presence of trimethylsilyl groups, which are often used to protect reactive sites during chemical synthesis.
準備方法
The synthesis of 2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- typically involves multiple steps. The starting materials are often commercially available pteridine derivatives. The synthetic route includes:
Protection of reactive sites: Trimethylsilyl groups are introduced to protect the amine and hydroxyl groups.
Dimethylation: The pteridine ring is dimethylated at the 6 and 7 positions using methylating agents under controlled conditions.
Final assembly: The protected intermediates are then coupled to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
化学反応の分析
2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- involves its interaction with specific molecular targets. The trimethylsilyl groups protect reactive sites, allowing the compound to interact with enzymes or receptors without undergoing rapid degradation. The pteridine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar compounds to 2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- include other pteridine derivatives such as:
2-Pteridinamine, 6,7-dimethyl-: Lacks the trimethylsilyl groups, making it more reactive.
2-Pteridinamine, 1,5,6,7-tetrahydro-6,7-dimethyl-: Contains additional hydrogen atoms, altering its chemical properties.
6,7-Dimethylpteridin-2-amine: A simpler derivative with fewer functional groups.
The uniqueness of 2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- lies in its protected reactive sites, which enhance its stability and allow for more controlled reactions in synthetic and biological applications.
特性
CAS番号 |
36972-94-8 |
|---|---|
分子式 |
C14H25N5OSi2 |
分子量 |
335.55 g/mol |
IUPAC名 |
6,7-dimethyl-N-trimethylsilyl-4-trimethylsilyloxypteridin-2-amine |
InChI |
InChI=1S/C14H25N5OSi2/c1-9-10(2)16-12-11(15-9)13(20-22(6,7)8)18-14(17-12)19-21(3,4)5/h1-8H3,(H,16,17,18,19) |
InChIキー |
FUNLACGGEXPIJN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C(=N1)C(=NC(=N2)N[Si](C)(C)C)O[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



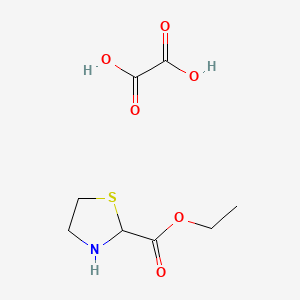
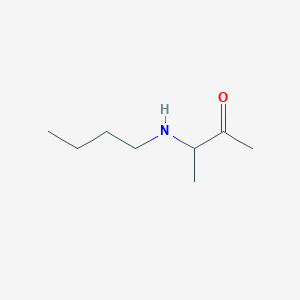


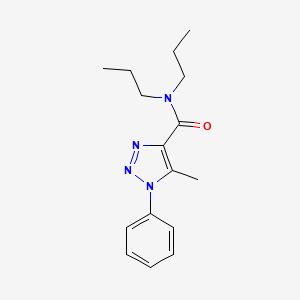
![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)
![2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947755.png)
